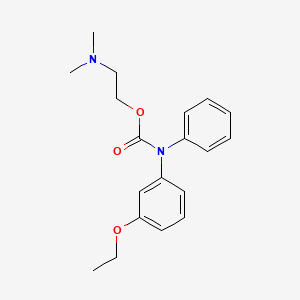
2-(dimethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate
概要
説明
2-(dimethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate is a chemical compound with the molecular formula C19H24N2O3. This compound is known for its bioactive properties and is used in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate typically involves the esterification of carbanilic acid derivatives with 2-(dimethylamino)ethanol. The reaction is usually catalyzed by acidic or basic conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(dimethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-(dimethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential bioactive properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(dimethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active carbanilic acid derivatives, which can then interact with biological targets such as enzymes and receptors. The dimethylaminoethyl group may enhance the compound’s solubility and bioavailability .
類似化合物との比較
Similar Compounds
Carbamic acid, phenyl-, ethyl ester: Similar in structure but with an ethyl ester group instead of the dimethylaminoethyl group.
Carbamic acid, phenyl-, 1-methylethyl ester: Contains a 1-methylethyl ester group, differing in the ester moiety.
Uniqueness
2-(dimethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate is unique due to its specific ester and amine groups, which confer distinct chemical and biological properties. The presence of the dimethylaminoethyl group enhances its solubility and potential bioactivity, making it a valuable compound for various research applications .
特性
CAS番号 |
109808-50-6 |
|---|---|
分子式 |
C19H24N2O3 |
分子量 |
328.4 g/mol |
IUPAC名 |
2-(dimethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate |
InChI |
InChI=1S/C19H24N2O3/c1-4-23-18-12-8-11-17(15-18)21(16-9-6-5-7-10-16)19(22)24-14-13-20(2)3/h5-12,15H,4,13-14H2,1-3H3 |
InChIキー |
FXQAYKKXKULNDW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)N(C2=CC=CC=C2)C(=O)OCCN(C)C |
正規SMILES |
CCOC1=CC=CC(=C1)N(C2=CC=CC=C2)C(=O)OCCN(C)C |
外観 |
Solid powder |
Key on ui other cas no. |
109808-50-6 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Carbanilic acid, m-ethoxy-N-phenyl-, 2-(dimethylamino)ethyl ester |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















